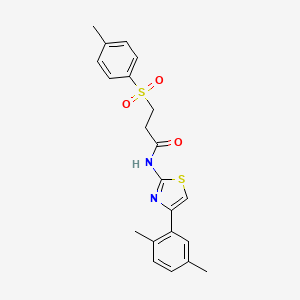

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide

Description

N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide is a thiazole-based compound featuring a 2,5-dimethylphenyl substituent on the thiazole ring and a tosylpropanamide side chain. Thiazole derivatives are widely studied for applications ranging from herbicides to cardioprotective agents, depending on substituent patterns and core modifications. The 2,5-dimethylphenyl group is notable for its electron-donating methyl substituents, which may influence lipophilicity and binding interactions in biological systems .

Properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-14-5-8-17(9-6-14)28(25,26)11-10-20(24)23-21-22-19(13-27-21)18-12-15(2)4-7-16(18)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJJSKUWXURUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide typically involves several steps. One common method includes the reaction of 2,5-dimethylphenylthiourea with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with tosyl chloride and propanamide under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits significant biological activities, making it a candidate for drug development.

Medicine: Due to its antibacterial and antifungal properties, it is explored for potential therapeutic applications.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antibacterial, antifungal, and anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Comparison of PET-Inhibiting Analogs

Key Insight : Both electron-donating (methyl) and electron-withdrawing (fluoro) substituents achieve high PET inhibition in , suggesting that substituent position (para vs. meta) and lipophilicity are more critical than electronic effects alone.

Thiazole Derivatives in Cardioprotection

describes N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide , a thiazole derivative with cardioprotective properties. Comparisons include:

- Substituent Type : The 4-methoxyphenyl group in versus the 2,5-dimethylphenyl group in the target compound highlights how substituent electronic properties (methoxy = electron-donating, methyl = weakly donating) and positions influence biological targets.

- Biological Activity : The cardioprotective compound in reduces smooth muscle hypoxia response, whereas PET inhibitors in target chloroplasts. This divergence underscores the role of core structures in determining mechanism of action.

Biological Activity

Molecular Characteristics

- IUPAC Name : N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 342.45 g/mol

Structural Features

The compound features:

- A thiazole ring , which is a five-membered heterocyclic compound containing sulfur and nitrogen.

- A tosyl group derived from toluenesulfonic acid.

- A 2,5-dimethylphenyl moiety , contributing to its unique physical and chemical properties.

General Biological Properties

Thiazole derivatives are known for a variety of biological activities, including:

- Antimicrobial

- Antifungal

- Anti-inflammatory

- Antitumor properties

While specific studies on N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide are scarce, the presence of the thiazole structure suggests potential for similar activities. The compound's mechanism of action may involve interactions with enzymes and proteins, leading to inhibition of their activity and disruption of biological pathways.

Comparative Analysis with Similar Compounds

A comparison with other thiazole derivatives reveals potential insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide | Contains acetyl group | Antimicrobial potential | Acetylation alters reactivity |

| N-[4-(2,5-dimethoxyphenyl)-5-methylthiazol-2-yl]acetamide | Dimethoxy substitution | Potential anticancer properties | Methoxy groups enhance solubility |

| N,N-Dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline | Piperazine moiety | Diverse pharmacological profiles | Piperazine enhances bioavailability |

This table illustrates that while these compounds share certain structural motifs (like thiazole rings), their unique substitutions lead to different properties and potential applications in medicinal chemistry.

Synthesis Pathway

The synthesis of this compound typically involves multi-step synthetic routes. One common method includes:

- Reaction of 2,5-dimethylphenylthiourea with α-bromoacetophenone to form the thiazole ring.

- Further reaction with tosyl chloride and propanamide under controlled conditions to yield the final product.

Chemical Reactions Involved

The compound can undergo various chemical reactions:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions at the thiazole ring can be performed using reagents like sodium methoxide.

Research Applications

This compound has several potential applications in:

- Chemistry : As a building block in synthesizing more complex molecules.

- Biology : Exhibiting significant biological activities that could lead to drug development.

- Medicine : Exploring its antibacterial and antifungal properties for therapeutic applications.

- Industry : Utilization in developing new materials and as a catalyst in various chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.